1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea
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Overview
Description
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrrolidinone ring, an ethoxyphenyl group, and a tolyl urea moiety, making it an interesting subject for chemical research and development.
Preparation Methods
The synthesis of 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. Here is a general synthetic route:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde, pyrrolidinone, and m-tolyl isocyanate.
Step 1: Condensation of 4-ethoxybenzaldehyde with pyrrolidinone under acidic or basic conditions to form an intermediate.
Step 2: The intermediate undergoes a reductive amination reaction with formaldehyde and a suitable reducing agent to introduce the methyl group.
Step 3: The final step involves the reaction of the intermediate with m-tolyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents and conditions for these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on cellular processes, enzyme activity, or receptor binding.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: It can serve as a probe or tool compound to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting or modulating its activity. The molecular targets and pathways involved can include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
When compared to similar compounds, 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(4-Ethoxyphenyl)-3-(m-tolyl)urea: Lacks the pyrrolidinone ring, which may affect its biological activity and chemical properties.
1-(4-Methoxyphenyl)-3-(m-tolyl)urea: Substitution of the ethoxy group with a methoxy group can lead to differences in reactivity and interaction with biological targets.
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical and biological behavior.
These comparisons highlight the importance of specific functional groups in determining the properties and applications of such compounds.
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-27-19-9-7-18(8-10-19)24-14-16(12-20(24)25)13-22-21(26)23-17-6-4-5-15(2)11-17/h4-11,16H,3,12-14H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSITCINXQQMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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